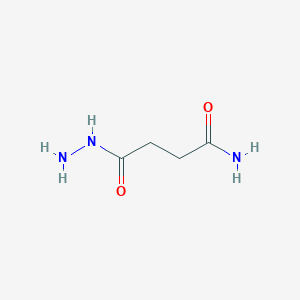

4-Hydrazino-4-oxobutanamide

Description

Properties

IUPAC Name |

4-hydrazinyl-4-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c5-3(8)1-2-4(9)7-6/h1-2,6H2,(H2,5,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVIWZQORMNQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362867 | |

| Record name | 4-hydrazino-4-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130673-36-8 | |

| Record name | 4-hydrazino-4-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydrazino-4-oxobutanamide: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazino-4-oxobutanamide, also known as succinamic acid hydrazide, is a small organic molecule featuring both an amide and a hydrazide functional group. This bifunctionality makes it an interesting building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive hydrazide group allows for a variety of chemical transformations, making it a versatile precursor for the development of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, intended to support research and development efforts.

Chemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information, with many properties being computed or predicted.

| Property | Value | Source |

| Molecular Formula | C₄H₉N₃O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 131.13 g/mol | --INVALID-LINK--[1] |

| CAS Number | 130673-36-8 | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | General knowledge of similar small organic molecules |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge of small polar organic molecules |

| pKa | Not available |

Note: Due to the limited experimental data available for this specific compound, some properties are predicted based on its chemical structure and the known properties of similar compounds.

Synthesis

Experimental Protocol: General Synthesis of Acyl Hydrazides

This protocol is a generalized procedure based on common methods for the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting succinamic acid ester in a suitable solvent, such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to the ester is typically between 2:1 and 5:1.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent and excess hydrazine hydrate are removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal nitrogen atom of the hydrazide group. This makes it a versatile reagent for various chemical transformations.

Reaction with Carbonyl Compounds

One of the most common reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Other Reactions

-

Acylation: The hydrazide can be acylated at the terminal nitrogen atom by reacting with acyl chlorides or anhydrides.

-

Sulfonylation: Similarly, it can react with sulfonyl chlorides to form N-sulfonylhydrazides.

-

Cyclization Reactions: The bifunctional nature of this compound allows it to be used as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, depending on the reaction partner.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the broader classes of hydrazides and their derivatives, particularly hydrazones, have been extensively studied and are known to exhibit a wide range of biological activities.

Derivatives of simple acyl hydrazides have been reported to possess various pharmacological properties, including:

-

Antimicrobial activity: Many hydrazone derivatives have shown efficacy against various bacterial and fungal strains.[2][3]

-

Anticancer activity: Some acylhydrazones have demonstrated cytotoxic effects against various cancer cell lines.[2][3]

-

Anti-inflammatory and analgesic activity: Certain hydrazide-hydrazone compounds have been investigated for their anti-inflammatory and pain-relieving properties.[2][3]

-

Anticonvulsant activity: The hydrazone moiety is a feature in some compounds with anticonvulsant properties.

It is important to note that these are general activities observed for the broader class of compounds. The specific biological profile of this compound remains to be determined through dedicated biological screening and mechanistic studies.

Conclusion

This compound is a chemical entity with potential for further exploration, particularly as a scaffold in drug discovery and development. While specific experimental data on its properties and biological activity are scarce, its chemical structure suggests a versatile reactivity profile centered around the hydrazide functional group. This guide provides a foundational understanding of its chemistry and highlights the need for further experimental investigation to unlock its full potential. Researchers are encouraged to use the provided general protocols as a starting point for their studies and to contribute to the body of knowledge on this interesting molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydrazino-4-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydrazino-4-oxobutanamide, also known as succinic acid dihydrazide. It details a common and efficient synthesis protocol, outlines key characterization techniques with expected data, and discusses its significance as a versatile building block in medicinal chemistry and material science. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound (succinic acid dihydrazide) is a valuable bifunctional molecule with the chemical formula C₄H₁₀N₄O₂. Its structure, featuring two hydrazide moieties flanking a flexible four-carbon chain, makes it an important precursor in the synthesis of a wide array of heterocyclic compounds and polymers.[1][2] In the pharmaceutical industry, it serves as a crucial intermediate for developing novel therapeutic agents, including anti-inflammatory and anti-tumor drugs.[1] Furthermore, its application extends to agriculture as an intermediate for herbicides and fungicides, and to polymer science as a crosslinking agent.[1]

Synthesis of this compound

A prevalent and high-yielding method for the synthesis of this compound involves the hydrazinolysis of a dialkyl succinate, such as diethyl succinate or dimethyl succinate, with hydrazine hydrate.[3]

Experimental Protocol: Hydrazinolysis of Diethyl Succinate

This protocol describes the synthesis of this compound from diethyl succinate and hydrazine hydrate in a methanol solvent.

Materials:

-

Diethyl succinate

-

Hydrazine hydrate (80% solution in water)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl succinate in methanol.

-

To this solution, add hydrazine hydrate in a molar excess (typically a 2:1 to 2.5:1 molar ratio of hydrazine hydrate to diethyl succinate).

-

Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the product.

-

If precipitation is not substantial, the volume of methanol can be reduced using a rotary evaporator.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold methanol or deionized water to remove any unreacted starting materials and impurities.

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

A representative workflow for this synthesis is depicted below.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀N₄O₂ | [1][4] |

| Molecular Weight | 146.15 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 170-171 °C | [4] |

| Solubility | Soluble in water | [3][4] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation of this compound.

3.2.1. Infrared (IR) Spectroscopy

-

Protocol: An IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the dried sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Expected Peaks:

-

N-H stretching: Broad peaks in the region of 3200-3400 cm⁻¹ corresponding to the hydrazide N-H bonds.

-

C=O stretching: A strong absorption peak around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

-

C-H stretching: Peaks in the range of 2850-3000 cm⁻¹ from the methylene groups.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide (DMSO-d₆), due to its good solubility for this compound.

-

Expected ¹H NMR Shifts (in DMSO-d₆):

-

-NH₂: A broad singlet around δ 4.2 ppm.

-

-CH₂-CH₂-: A singlet at approximately δ 2.3 ppm.

-

-CONH-: A broad singlet around δ 9.0 ppm.

-

-

Expected ¹³C NMR Shifts (in DMSO-d₆):

-

-CH₂-CH₂-: A signal around δ 29.5 ppm.

-

-C=O: A signal in the region of δ 170.0 ppm.

-

3.2.3. Mass Spectrometry (MS)

-

Protocol: Mass spectral data can be acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected m/z: The molecular ion peak [M]+ would be observed at approximately m/z 146. The fragmentation pattern would show characteristic losses corresponding to the hydrazide and succinyl moieties.

Applications in Drug Development: A Case Study with DPP-IV Inhibitors

Derivatives of this compound have been investigated for various therapeutic applications. One notable example is their use in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[6] DPP-IV is an enzyme that deactivates incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

The diagram below illustrates a simplified signaling pathway related to the action of DPP-IV and its inhibition.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. The straightforward synthesis via hydrazinolysis of dialkyl succinates, combined with well-defined characterization parameters, makes it a valuable component in the toolkit of synthetic chemists. Its utility as a scaffold for the development of bioactive molecules, such as DPP-IV inhibitors, underscores its importance in medicinal chemistry and drug discovery. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important compound.

References

4-Hydrazino-4-oxobutanamide reaction with aldehydes and ketones

An In-depth Technical Guide to the Reaction of 4-Hydrazino-4-oxobutanamide with Aldehydes and Ketones

Executive Summary

The reaction between hydrazides and carbonyl compounds such as aldehydes and ketones is a cornerstone of synthetic chemistry, yielding versatile hydrazone derivatives. This technical guide focuses on the reaction of this compound, more commonly known as succinic dihydrazide, with various aldehydes and ketones. This condensation reaction produces a class of compounds known as succinyl dihydrazones, which have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides a detailed overview of the reaction mechanism, comprehensive experimental protocols, quantitative data from key studies, and a discussion of the applications of the resulting products for researchers, scientists, and drug development professionals.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ structure. They are formed via the condensation of a hydrazine derivative with an aldehyde or a ketone. The resulting azomethine group (-C=N-) is a key pharmacophore that imparts a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2]

This compound, or succinic dihydrazide, is a symmetrical molecule featuring two hydrazide functional groups. This structure allows it to react with two equivalents of an aldehyde or ketone, creating a dimeric hydrazone scaffold. This modularity enables the synthesis of a diverse library of compounds from a single, simple starting material. The resulting succinyl dihydrazones have been investigated for their potential as antibacterial and anticancer agents, making this reaction highly relevant for drug discovery and development.[3][4]

Core Reaction Mechanism

The formation of a hydrazone from a hydrazide and an aldehyde or ketone is a nucleophilic addition-elimination reaction, also known as a condensation reaction. The reaction is typically catalyzed by a small amount of acid.[5]

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The terminal nitrogen atom of the hydrazide group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is often preceded by the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[6] This step results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating the hydroxyl group, turning it into a good leaving group (H₂O). The elimination of water results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[6][7]

Synthesis and Experimental Data

The synthesis of succinyl dihydrazones is generally straightforward, involving the condensation of succinic dihydrazide with two molar equivalents of an appropriate aldehyde or ketone. The reaction is typically performed under reflux in an alcoholic solvent, often with an acid catalyst. Various synthetic approaches have been explored, including conventional solution-based methods, mechanochemical grinding, and solid-state melt reactions.[8]

The following table summarizes quantitative data from the synthesis of a series of aryl-functionalized succinyl dihydrazones via the condensation of succinic dihydrazide with various ortho-hydroxybenzaldehydes.

| Aldehyde Reactant | Product Designation | Solvent | Catalyst | Time (h) | Yield (%) | M.p. (°C) | Reference |

| Salicylaldehyde | H₄L¹ | Methanol | - | 4 | 82 | 275-277 | [3] |

| 2,3-Dihydroxybenzaldehyde | H₄L² | Methanol | - | 4 | 75 | 280-282 | [3] |

| 2,4-Dihydroxybenzaldehyde | H₄L³ | Methanol | - | 4 | 85 | 291-293 | [3] |

| 2-Hydroxy-1-naphthaldehyde | H₄L⁴ | Methanol | - | 4 | 88 | >300 | [3] |

Table 1: Summary of quantitative data for the synthesis of succinyl dihydrazones.[3]

Detailed Experimental Protocols

This section provides a generalized, representative protocol for the synthesis of succinyl dihydrazones based on common laboratory practices.[3][9]

Objective: To synthesize a dihydrazone derivative from succinic dihydrazide and a selected aldehyde or ketone.

Materials:

-

Succinic dihydrazide (1.0 mmol)

-

Aldehyde or Ketone (2.0-2.2 mmol)

-

Methanol or Ethanol (25-50 mL)

-

Glacial Acetic Acid (catalyst, 2-3 drops)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer)

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Ice bath

Procedure:

-

Preparation: To a solution of the selected aldehyde or ketone (2.0 mmol) in methanol (25 mL) in a round-bottom flask, add succinic dihydrazide (1.0 mmol, 0.146 g).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the stirred mixture.[9]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for approximately 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) if necessary.[3][9]

-

Isolation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form. To maximize precipitation, the mixture can be cooled further in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as a methanol-water mixture, to yield the pure dihydrazone.[9]

-

Analysis: Dry the purified crystals and determine the yield. Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.

Applications in Drug Development & Signaling Pathways

The hydrazone moiety is a critical component in many biologically active compounds. Succinyl dihydrazones, in particular, have been evaluated for their therapeutic potential.

Antibacterial Activity: A series of succinyl dihydrazones were tested for their in vitro antibacterial activity against several bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Moraxella catarrhalis.[3][4] While the compounds were found to be non-cytotoxic against human cell lines (THP-1 and HepG2), some derivatives exhibited moderate antibacterial activity.[3][4] This suggests that the succinyl dihydrazone scaffold could serve as a starting point for the development of novel antibacterial agents. The precise mechanism of action is often complex but can involve the chelation of essential metal ions or interference with bacterial metabolic pathways.

While specific signaling pathways for succinyl dihydrazones are not extensively detailed in the initial literature, the general class of hydrazones is known to interact with various biological targets. Their ability to act as enzyme inhibitors or receptor antagonists is a key area of investigation in drug development.

References

- 1. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Succinyl and Adipoyl Dihydrazones: A Solid-State, Solution and Antibacterial Study [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alcrut.com [alcrut.com]

Solubility and Stability of 4-Hydrazino-4-oxobutanamide in Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and predictive analysis of the solubility and stability of 4-Hydrazino-4-oxobutanamide (also known as succinic acid monohydrazide) in various buffer systems. Due to a lack of extensive direct experimental data for this specific compound, this guide synthesizes information from structurally related compounds, general principles of hydrazide chemistry, and publicly available physicochemical properties. It aims to offer valuable insights for researchers and professionals working with this compound in drug development and other scientific applications. This document covers predicted solubility, factors influencing stability, potential degradation pathways, and detailed experimental protocols for in-house determination of these crucial parameters.

Introduction

This compound, a derivative of succinic acid, possesses both a carboxylic acid and a hydrazide functional group. This bifunctionality makes it a molecule of interest in medicinal chemistry and bioconjugation, potentially serving as a linker or a pharmacophore. Understanding its solubility and stability in aqueous buffer systems is paramount for its effective use in preclinical and pharmaceutical development, as these properties directly impact formulation, bioavailability, and shelf-life.

This guide addresses the current knowledge gap by providing a consolidated resource on the solubility and stability profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties, sourced from PubChem, provide a foundational understanding of the molecule's behavior in solution.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₃ | PubChem |

| Molecular Weight | 132.12 g/mol | PubChem |

| XLogP3 | -4.1 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

The highly negative XLogP3 value suggests that this compound is a hydrophilic compound, indicating a predisposition for solubility in aqueous media.

Solubility Profile

Predicted Aqueous Solubility

The presence of a carboxylic acid, an amide, and a hydrazide group, all capable of hydrogen bonding, suggests good intrinsic aqueous solubility. Succinamic acid, a structurally similar compound lacking the terminal hydrazine group, is described as soluble in water.[2] This further supports the expectation of good water solubility for this compound.

pH-Dependent Solubility

The solubility of this compound is expected to be significantly influenced by pH due to the presence of the carboxylic acid group and the basic nature of the hydrazide moiety.

-

Acidic pH: At pH values below the pKa of the carboxylic acid (pKa of succinic acid is ~4.2), the molecule will be predominantly in its neutral form.

-

Neutral to Alkaline pH: As the pH increases above the pKa of the carboxylic acid, the carboxyl group will deprotonate to form a carboxylate, which is significantly more water-soluble. The hydrazide group (pKa of hydrazine is ~8.1) will be protonated at acidic pH and neutral at higher pH.

This suggests that the solubility of this compound will be lowest at its isoelectric point and will increase at both lower and higher pH values. A summary of the predicted pH-dependent solubility is presented in Table 2.

Table 2: Predicted pH-Dependent Solubility of this compound

| pH Range | Dominant Species | Predicted Solubility |

| < 4 | Cationic/Neutral | High |

| 4 - 8 | Zwitterionic/Anionic | Variable, likely lowest at pI |

| > 8 | Anionic | High |

Stability Profile

The stability of this compound in buffer solutions is a critical parameter, with the hydrazide functional group being the primary site of potential degradation.

General Principles of Hydrazide Stability

Hydrazides are susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The rate of hydrolysis is generally pH-dependent. Studies on other hydrazide-containing compounds have shown that stability is often greatest near neutral pH.[3] Both acidic and basic conditions can catalyze the hydrolysis of the hydrazide bond.

Potential Degradation Pathways

The primary degradation pathway for this compound in aqueous buffers is expected to be the hydrolysis of the hydrazide bond to yield succinamic acid and hydrazine. A secondary, slower hydrolysis of the amide bond could also occur, leading to succinic acid and hydrazine.

Factors Influencing Stability

-

pH: As a general trend for hydrazides, stability is expected to be optimal in the pH range of 5-7.[3]

-

Temperature: Degradation rates are expected to increase with increasing temperature.

-

Buffer Species: Certain buffer components can potentially catalyze hydrolysis. For example, phosphate buffers have been reported to sometimes accelerate the degradation of susceptible compounds.

-

Presence of Metal Ions: Metal ions can catalyze the oxidation of hydrazines.

Experimental Protocols

Given the absence of specific published data, the following experimental protocols are provided as a guide for determining the solubility and stability of this compound.

Solubility Determination

A recommended workflow for determining the equilibrium solubility (shake-flask method) is outlined below.

Stability Assessment

A typical workflow for assessing the stability of this compound in solution is provided below.

References

Spectroscopic Properties of 4-Hydrazino-4-oxobutanamide Derivatives: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydrazino-4-oxobutanamide derivatives, intended for researchers, scientists, and drug development professionals. This document details the synthesis, spectral characterization, and potential biological significance of this class of compounds.

Introduction

This compound derivatives are a class of organic compounds characterized by a butanamide backbone with a hydrazino group at the 4-position. These compounds are of significant interest in medicinal chemistry due to their structural similarity to various biologically active molecules. The hydrazone moiety (-C=N-NH-) is a well-known pharmacophore that imparts a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[1] The presence of amide and hydrazide functionalities allows for diverse chemical modifications, leading to a broad spectrum of derivatives with potentially unique therapeutic properties. Understanding the spectroscopic properties of these derivatives is crucial for their identification, characterization, and the elucidation of their structure-activity relationships.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis

A common method for synthesizing these derivatives begins with the reaction of succinic anhydride with a substituted aniline to form the corresponding N-substituted succinamic acid. This intermediate is then treated with a dehydrating agent, such as thionyl chloride, to form the acid chloride. Subsequent reaction with hydrazine hydrate yields the desired this compound derivative. Further reaction of the terminal hydrazine group with various aldehydes or ketones can produce a wide array of hydrazone derivatives.

Step 1: Synthesis of N-Arylsuccinamic acid

-

An equimolar amount of a substituted aniline is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Succinic anhydride is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred for 2-4 hours.

-

The resulting precipitate of N-arylsuccinamic acid is filtered, washed with a cold solvent, and dried.

Step 2: Synthesis of this compound Derivative

-

The N-arylsuccinamic acid is suspended in a solvent like dichloromethane.

-

Thionyl chloride is added dropwise at 0°C, and the mixture is stirred for 1-2 hours.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The resulting crude acid chloride is dissolved in a suitable solvent and added dropwise to a solution of hydrazine hydrate in the same solvent at 0°C.

-

The reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

The product is isolated by filtration, washed, and purified by recrystallization.

Step 3: Synthesis of Hydrazone Derivatives

-

The this compound derivative is dissolved in a suitable solvent (e.g., ethanol).

-

A catalytic amount of acid (e.g., glacial acetic acid) is added.

-

An equimolar amount of a substituted aldehyde or ketone is added, and the mixture is refluxed for 4-8 hours.

-

Upon cooling, the hydrazone derivative precipitates out and is collected by filtration and purified by recrystallization.

Spectroscopic Characterization

The structural elucidation of this compound derivatives is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of these derivatives.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and often 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: Representative ¹H NMR Spectral Data of this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

| Amide N-H | 9.5 - 10.5 | s |

| Hydrazone N-H | 11.0 - 12.0 | s |

| Azomethine C-H | 8.0 - 8.5 | s |

| Methylene (-CH₂-CH₂-) | 2.5 - 3.0 | t |

| Methylene (-CH₂-CO-) | 2.3 - 2.8 | t |

Table 2: Representative ¹³C NMR Spectral Data of this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) |

| Amide C=O | 170 - 175 |

| Hydrazide C=O | 165 - 170 |

| Aromatic C | 110 - 150 |

| Azomethine C=N | 140 - 150 |

| Methylene (-CH₂-) | 28 - 35 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands of this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide & Hydrazide) | 3100 - 3300 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2950 | Medium |

| C=O (Amide) | 1660 - 1680 | Strong |

| C=O (Hydrazide) | 1640 - 1660 | Strong |

| C=N (Azomethine) | 1600 - 1630 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| N-N | 1020 - 1070 | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their molecular formula.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometers are commonly used.

-

Data Acquisition: The mass spectrum is recorded, and the molecular ion peak (M⁺ or [M+H]⁺) is identified. The fragmentation pattern can provide additional structural information.

Table 4: Expected Mass Spectral Data for a Representative this compound Derivative

| Ion | Description |

| [M]⁺ or [M+H]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |

| [M-NHNH₂]⁺ | Fragment corresponding to the loss of the hydrazine group. |

| [Ar-NHCO]⁺ | Fragment corresponding to the aryl amide portion. |

| [Ar]⁺ | Fragment corresponding to the aryl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or DMSO).

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

-

Data Acquisition: The spectrum is typically recorded from 200 to 800 nm.

Table 5: Typical UV-Vis Absorption Maxima (λmax) for this compound Derivatives

| Electronic Transition | Wavelength Range (nm) |

| π → π* (Aromatic) | 250 - 280 |

| n → π* (C=O) | 280 - 320 |

| π → π* (C=N) | 320 - 380 |

Potential Biological Signaling Pathways

Hydrazone derivatives are known to exhibit a variety of biological activities, often through interference with specific signaling pathways. While the precise mechanisms for this compound derivatives are still under investigation, plausible pathways can be inferred from studies on structurally related compounds.

Anticancer Activity

Many hydrazone derivatives have demonstrated potent anticancer activity.[2] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through cell cycle arrest, typically at the G2/M phase.[3] Some derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[4][5]

Caption: Proposed anticancer mechanism of this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of hydrazones are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[6] By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced. Some hydrazones have also been shown to downregulate the expression of pro-inflammatory cytokines like interleukin-6 (IL-6).[7]

Caption: Potential anti-inflammatory mechanism via COX/LOX inhibition.

Experimental Workflow Visualization

The overall process from synthesis to biological evaluation of these derivatives can be visualized as a streamlined workflow.

Caption: General experimental workflow for the development of this compound derivatives.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in drug discovery. Their synthesis is straightforward, and their structures can be readily characterized using a combination of standard spectroscopic techniques. The data presented in this guide provide a foundational understanding of the key spectral features of these molecules. Further research into their biological activities and mechanisms of action is warranted to fully explore their therapeutic potential. This guide serves as a valuable resource for scientists working on the design, synthesis, and evaluation of novel therapeutic agents based on this promising chemical scaffold.

References

- 1. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice | PLOS One [journals.plos.org]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of 4-Hydrazino-4-oxobutanamide in Biochemical Research and Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazino-4-oxobutanamide, also known as succinic acid monohydrazide, is a bifunctional small molecule integrating the structural features of succinic acid and a hydrazide moiety. While direct and extensive research on this specific compound is nascent, its constituent functional groups suggest a compelling potential for diverse applications in biochemistry and drug development. This technical guide explores these potential applications, focusing on its hypothesized roles as an enzyme inhibitor and a bioconjugation linker. Drawing parallels from structurally related compounds, this document provides a comprehensive overview of its potential mechanisms of action, detailed hypothetical experimental protocols for its investigation, and quantitative data on analogous molecules to guide future research.

Introduction: The Promise of a Bifunctional Scaffold

The unique structure of this compound, featuring a four-carbon dicarboxylic acid amide-like backbone and a reactive hydrazide group, positions it as a molecule of significant interest. The succinate-like portion suggests a potential to interact with enzymes that recognize succinate as a substrate or regulator, while the hydrazide group is a versatile tool for forming stable covalent bonds with carbonyl-containing molecules. This duality opens up avenues for its use in fundamental biochemical research and as a component in the design of novel therapeutic and diagnostic agents.

Potential Application I: Enzyme Inhibition

The structural similarity of the 4-oxobutanamide portion of the molecule to succinate, a key intermediate in the citric acid cycle, strongly suggests that this compound could act as a competitive inhibitor for succinate-metabolizing enzymes.

Target Enzyme: Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (Complex II of the electron transport chain) is a primary candidate for inhibition. Malonate, a well-known competitive inhibitor of SDH, bears a strong structural resemblance to succinate, and by extension, to the core structure of this compound. Inhibition of SDH can have significant effects on cellular metabolism and is a target for certain antifungal agents.

Target Enzyme Family: Cytochrome P450 (CYP) Enzymes

Recent studies have demonstrated that succinic acid can inhibit the activity of several cytochrome P450 isoforms (CYP3A4, 2D6, and 2C9)[1]. This suggests that this compound may also possess inhibitory activity against these crucial drug-metabolizing enzymes. The hydrazide moiety could further contribute to the interaction with the heme center of CYP enzymes.

Quantitative Data on Related Inhibitors

To provide a framework for the potential potency of this compound, the following tables summarize the inhibitory activities of succinic acid and various hydrazide derivatives against their respective target enzymes.

Table 1: Inhibitory Activity of Succinic Acid against Cytochrome P450 Isoforms [1]

| CYP Isoform | IC50 (µM) | Ki (µM) | Type of Inhibition |

| CYP3A4 | 12.82 | 6.18 | Non-competitive |

| CYP2D6 | 14.53 | 7.40 | Competitive |

| CYP2C9 | 19.60 | 9.48 | Competitive |

Table 2: Inhibitory Activity of Selected Hydrazide/Hydrazone Derivatives

| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |

| Hydrazide Schiff Base | Acetylcholinesterase (AChE) | 4.12 ± 0.01 | [2] |

| Hydrazide Schiff Base | Butyrylcholinesterase (BChE) | 6.51 ± 0.01 | [2] |

| Iodinated Hydrazide-Hydrazone | Acetylcholinesterase (AChE) | 15.1 | [2] |

| Phenoxyacetohydrazide Schiff Base | β-Glucuronidase | 9.20 ± 0.32 | |

| 1-substituted-2-phenylhydrazone | Monoamine Oxidase A (MAO-A) | 0.028 | [3] |

| Acetohexamide-derived Hydrazone | α-Amylase | 30.21 ± 0.16 | [4] |

| Acetohexamide-derived Hydrazone | α-Glucosidase | 38.06 ± 0.80 | [4] |

Potential Application II: Bioconjugation and Cross-linking

The hydrazide group of this compound is a powerful tool for bioconjugation. It can react with aldehydes and ketones to form stable hydrazone bonds under mild conditions, making it suitable for linking molecules to biomolecules such as glycoproteins, antibodies, and nucleic acids.

This bifunctionality allows for its use as a cross-linking agent. For instance, the carboxylate end could be coupled to a primary amine on one protein using carbodiimide chemistry, and the hydrazide end could then be reacted with an oxidized carbohydrate on a second protein.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the potential applications of this compound.

Protocol for Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is adapted from established methods for measuring SDH activity.

Materials:

-

This compound

-

Succinate Dehydrogenase (e.g., from bovine heart mitochondria)

-

Sodium succinate

-

2,6-dichlorophenolindophenol (DCPIP)

-

Phenazine methosulfate (PMS)

-

Phosphate buffer (0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare working solutions of sodium succinate, DCPIP, and PMS in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Varying concentrations of this compound (or vehicle control).

-

SDH enzyme solution.

-

-

Incubate for 10 minutes at room temperature.

-

-

Initiate Reaction:

-

Add sodium succinate, DCPIP, and PMS to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) at 25°C. The reduction of DCPIP leads to a loss of blue color.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol for Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on major CYP isoforms.

Materials:

-

This compound

-

Human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

-

CYP-specific probe substrates (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9)

-

NADPH regenerating system

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

In a microcentrifuge tube, pre-incubate human liver microsomes or recombinant CYP enzymes with varying concentrations of this compound in phosphate buffer at 37°C.

-

-

Reaction Initiation:

-

Add the CYP-specific probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

-

-

Reaction Termination:

-

After a specific incubation time, terminate the reaction by adding ice-cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the protein.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation for each inhibitor concentration.

-

Determine the IC50 value for each CYP isoform.

-

Protocol for Bioconjugation to a Glycoprotein

This protocol describes the conjugation of this compound to a glycoprotein via its carbohydrate moieties.

Materials:

-

Glycoprotein (e.g., Horseradish Peroxidase, HRP)

-

This compound

-

Sodium periodate (NaIO4)

-

Sodium acetate buffer (0.1 M, pH 5.5)

-

Desalting column

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in sodium acetate buffer.

-

Add a freshly prepared solution of sodium periodate to the glycoprotein solution and incubate in the dark to generate aldehyde groups on the carbohydrate chains.

-

-

Purification:

-

Remove excess periodate by passing the solution through a desalting column equilibrated with sodium acetate buffer.

-

-

Conjugation:

-

Add a molar excess of this compound to the oxidized glycoprotein solution.

-

Incubate the reaction mixture to allow the formation of a stable hydrazone bond.

-

-

Final Purification:

-

Remove excess this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry, or functional assays for the glycoprotein.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel biochemical tools and therapeutic agents. Its potential as an enzyme inhibitor, particularly for succinate dehydrogenase and cytochrome P450 enzymes, warrants further investigation. The presence of a versatile hydrazide group also opens up extensive possibilities in the field of bioconjugation for the creation of antibody-drug conjugates, targeted imaging agents, and functionalized biomaterials. The experimental protocols provided in this guide offer a starting point for researchers to explore and validate the biochemical applications of this intriguing molecule. Future studies should focus on synthesizing and characterizing this compound, determining its precise inhibitory constants against a panel of enzymes, and exploring its utility in various bioconjugation strategies.

References

- 1. interchim.fr [interchim.fr]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioconjugation Using Hydrazide Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioconjugation utilizing hydrazide linkers to form hydrazone bonds. This pH-sensitive covalent chemistry is a cornerstone in the development of advanced biomolecular tools, particularly in the realm of targeted therapeutics like antibody-drug conjugates (ADCs). We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data for critical parameters, and visualize the key processes involved.

Introduction to Hydrazide-Hydrazone Bioconjugation

Hydrazide-based bioconjugation is a chemoselective ligation method that involves the reaction between a hydrazide moiety (-CO-NH-NH₂) and a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone bond (-C=N-NH-CO-). A key feature of this linkage is its pH-dependent stability; it remains relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found within cellular endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][2] This characteristic is highly advantageous for applications requiring the controlled release of a payload, such as a cytotoxic drug, within a target cell.[3]

The process typically involves two main stages: the introduction of a carbonyl group onto a biomolecule and the subsequent reaction with a hydrazide-functionalized molecule. For glycoproteins, such as monoclonal antibodies, aldehydes can be selectively generated by the mild oxidation of cis-diol groups in their carbohydrate moieties using sodium periodate.[4][5] This site-specific modification is particularly useful for antibodies as the glycosylation sites are often located in the Fc region, distant from the antigen-binding sites, thus preserving their biological activity.[6]

Core Chemistry and Reaction Mechanism

The formation of a hydrazone is a reversible condensation reaction. The reaction proceeds via a tetrahedral intermediate, and the rate-limiting step is typically the dehydration of this intermediate, which is acid-catalyzed.[7] Consequently, hydrazone ligations are most efficient at a pH of approximately 4.5.[7]

To accelerate the reaction under physiological conditions (neutral pH), nucleophilic catalysts such as aniline can be employed. Aniline forms a transient, highly reactive Schiff base with the aldehyde, which is then readily displaced by the more nucleophilic hydrazide.[8] This catalysis can enhance the reaction rate by orders of magnitude.[8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 5. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The pH-Sensitivity of Hydrazone Bonds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydrazone bonds have emerged as a critical tool in the development of advanced drug delivery systems, offering a robust mechanism for the controlled release of therapeutic agents in response to specific pH gradients. Their inherent stability at physiological pH and rapid cleavage in acidic environments make them ideal linkers for targeting diseased tissues, such as tumors, or for facilitating intracellular drug release within endosomes and lysosomes. This technical guide provides a comprehensive overview of the core principles governing the pH-sensitivity of hydrazone bonds, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the design and execution of research in this field.

The Chemistry of Hydrazone Bonds and Their pH-Dependent Hydrolysis

A hydrazone is a functional group characterized by the structure R₁R₂C=NNH₂. It is formed through the condensation reaction between a ketone or an aldehyde and a hydrazine derivative. The key to their utility in pH-responsive systems lies in the acid-catalyzed hydrolysis of the carbon-nitrogen double bond (C=N).

At neutral pH (e.g., in the bloodstream, pH ~7.4), hydrazone linkages are generally stable.[1][] However, in acidic environments (e.g., tumor microenvironment, pH ~6.5; endosomes, pH 5.0-6.5; lysosomes, pH 4.5-5.0), the imine nitrogen of the hydrazone becomes protonated.[][3][4] This protonation increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral carbinolamine intermediate, which subsequently decomposes to regenerate the original carbonyl (ketone or aldehyde) and hydrazine moieties, thereby releasing the conjugated drug.[5]

Factors Influencing Hydrazone Bond Stability

The rate of hydrolysis, and thus the pH-sensitivity of a hydrazone bond, can be finely tuned by modifying the chemical structure of the reacting ketone/aldehyde and hydrazine. This allows for the rational design of linkers with specific release kinetics.

-

Structural Features of the Carbonyl Precursor: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes .[1][6] The resonance stabilization provided by the aromatic ring increases the stability of the hydrazone bond.[5]

-

Electronic Effects of Substituents: The presence of electron-donating groups on the aromatic ring of the aldehyde or on the hydrazine moiety tends to increase the stability of the hydrazone bond by increasing electron density at the imine carbon, making it less electrophilic.[1] Conversely, electron-withdrawing groups decrease stability by making the imine carbon more susceptible to nucleophilic attack, thus accelerating hydrolysis.[1]

-

Acylhydrazones: Acylhydrazones, formed from the reaction of a carbonyl compound with a hydrazide (R-C(=O)NHNH₂), are generally more resistant to hydrolysis at neutral pH compared to simple hydrazones, while still maintaining their lability at lower pH.[1][5]

Quantitative Data on Hydrazone Bond Stability

The stability of a hydrazone bond is typically quantified by its half-life (t½) at a given pH and temperature. The following tables summarize the half-lives of various hydrazone linkages, demonstrating the impact of structural modifications and pH.

Table 1: Half-lives of Aliphatic vs. Aromatic Aldehyde-Derived Hydrazones

| Hydrazone Type | Linker Structure Example | pH | Temperature (°C) | Half-life (t½) | Reference |

| Aliphatic Aldehyde-Derived | mPEG-HZ-PE (AMBH linker) | 7.4 | 37 | 150 min | [6] |

| 5.5 | 37 | < 2 min | [6] | ||

| Aromatic Aldehyde-Derived | mPEG-HZ-PE (SFB linker) | 7.4 | 37 | > 72 h | [6] |

| 5.5 | 37 | > 48 h | [6] |

Table 2: Influence of Acyl Hydrazide Chain Length on the Stability of Aliphatic Hydrazones at pH 7.4

| Acyl Hydrazide Linker | Number of Carbon Atoms in Acyl Hydrazide | Half-life (t½) at pH 7.4 (min) | Reference |

| EMCH | 5 | 120 | [6] |

| MPBH | Aromatic character | 90 | [6] |

| KMUH | 10 | 20 | [6] |

| AMBH | 3 | 150 | [6] |

Experimental Protocols

Synthesis of a Doxorubicin-Hydrazone Conjugate

This protocol describes a general method for the synthesis of a doxorubicin-hydrazone conjugate using an adipic acid dihydrazide linker.

Materials:

-

Doxorubicin hydrochloride

-

Adipic acid dihydrazide

-

Methanol, anhydrous

-

Trifluoroacetic acid (TFA)

-

Acetonitrile

-

Nitrogen gas supply

-

Round-bottom flask with magnetic stirrer

-

TLC plates and developing chamber (e.g., dichloromethane/methanol/acetic acid, 6/3/1, v/v/v)

Procedure:

-

To a round-bottom flask, add doxorubicin hydrochloride and a 1.1 molar equivalent of adipic acid dihydrazide.

-

Add anhydrous methanol to the flask and stir the suspension.

-

Bubble nitrogen gas through the solution for 30 minutes to create an inert atmosphere.

-

Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.

-

Once the reaction is complete, remove the solvent under vacuum at room temperature.

-

To the residue, add a small amount of methanol and sonicate for 2 minutes to ensure thorough mixing.

-

Slowly add acetonitrile to precipitate the doxorubicin-hydrazone conjugate.

-

Collect the red solid precipitate by vacuum filtration and dry under vacuum.

HPLC Method for Monitoring Hydrazone Bond Hydrolysis

This protocol outlines a general procedure for determining the hydrolytic stability of a hydrazone-linked conjugate at different pH values using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Hydrazone-linked conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetate buffer, pH 5.5

-

HPLC system with a C18 column and a UV-Vis detector

-

Incubator or water bath set to 37°C

-

Autosampler vials

-

Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA)

Procedure:

-

Prepare a stock solution of the hydrazone-linked conjugate in a suitable solvent (e.g., DMSO or DMF).

-

Prepare working solutions by diluting the stock solution into the pH 7.4 PBS and pH 5.5 acetate buffer to a final concentration suitable for HPLC analysis.

-

Incubate the working solutions at 37°C.

-

At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), withdraw an aliquot from each solution and transfer it to an HPLC vial. If necessary, quench the reaction by adding a neutralizing buffer.

-

Analyze the samples by HPLC. Optimize the mobile phase gradient and detection wavelength to achieve good separation of the intact conjugate and its hydrolysis products.

-

Quantify the peak area of the intact conjugate at each time point.

-

Plot the percentage of the remaining intact conjugate against time.

-

Calculate the half-life (t½) of the conjugate at each pH by fitting the data to a first-order decay model.[7]

NMR Spectroscopy for Monitoring Hydrazone Hydrolysis Kinetics

This protocol provides a method for determining the hydrolytic stability of a hydrazone conjugate across a range of pD values (pH in deuterated solutions) using ¹H NMR spectroscopy.

Materials:

-

Hydrazone conjugate of interest

-

Deuterated buffer solutions (e.g., phosphate buffers in D₂O) at desired pD values (e.g., 5.0, 7.0, 9.0). Note: pD = pH reading + 0.4.

-

Deuterated formaldehyde (CD₂O) or another suitable "trap" for the released hydrazine to prevent the reverse reaction.

-

NMR tubes

-

¹H NMR Spectrometer

Procedure:

-

Dissolve a precise amount of the hydrazone conjugate in each deuterated buffer to a known concentration (e.g., 1-5 mM).

-

To each sample, add a 10-fold molar excess of the deuterated formaldehyde trap to drive the equilibrium towards hydrolysis.

-

Transfer the solutions to separate, labeled NMR tubes.

-

Acquire an initial ¹H NMR spectrum (t=0) for each sample immediately after preparation. Identify the characteristic proton signals of the intact hydrazone (e.g., the imine proton) and the released aldehyde/ketone.

-

Incubate the NMR tubes at a constant temperature (e.g., 37°C).

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

For each spectrum, integrate the signal corresponding to the intact hydrazone conjugate and the signal for the released aldehyde/ketone.

-

Plot the percentage of hydrolysis versus time for each pD value.

-

From the plotted data, determine the half-life (t½) of the hydrazone at each pD.[7]

Mandatory Visualizations

Signaling Pathway: Endosomal Drug Delivery

The following diagram illustrates the endocytic pathway of a nanoparticle-drug conjugate linked via a pH-sensitive hydrazone bond, leading to intracellular drug release.

Caption: Endosomal pathway of a pH-sensitive nanoparticle-drug conjugate.

Experimental Workflow: HPLC-Based Stability Assay

This diagram outlines the key steps in determining the hydrolytic stability of a hydrazone-linked conjugate using HPLC.

Caption: Workflow for assessing hydrazone stability via HPLC.

Logical Relationship: Factors Influencing Hydrazone Stability

This diagram illustrates the key factors that influence the stability of a hydrazone bond and their resulting effect.

Caption: Key factors affecting the stability of hydrazone bonds.

References

- 1. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Smart pH-responsive nanomedicines for disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Versatility of 4-Hydrazino-4-oxobutanamide in Chemical Biology: A Technical Guide

An In-depth Exploration of a Bifunctional Tool for Bioconjugation and Structural Proteomics

For researchers, scientists, and drug development professionals, the ability to probe and manipulate biological systems at the molecular level is paramount. 4-Hydrazino-4-oxobutanamide, more commonly known as succinic dihydrazide, has emerged as a valuable and versatile chemical biology tool. Its symmetrical, homobifunctional nature, possessing two reactive hydrazide groups, allows for a range of applications, primarily in the covalent crosslinking of macromolecules and the synthesis of biological probes. This technical guide provides a comprehensive overview of its core applications, methodologies, and the underlying chemical principles.

Introduction to this compound

This compound (Succinic Dihydrazide) is a simple, yet powerful, chemical reagent. Its utility stems from the reactivity of the hydrazide functional group (-CONHNH₂). This group can participate in several key chemical reactions within a biological context, making it a versatile connector and probe. The symmetrical structure, with a four-carbon spacer, allows it to act as a homobifunctional crosslinker, bridging two molecules or two domains within a single molecule.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₄H₁₀N₄O₂ |

| Molecular Weight | 146.15 g/mol |

| CAS Number | 4146-43-4 |

| Appearance | White crystalline powder |

| Melting Point | 170-171 °C |

| Solubility | Soluble in water |

Core Applications in Chemical Biology

The primary applications of this compound revolve around two key chemical transformations: the formation of stable hydrazone bonds with carbonyls (aldehydes and ketones) and the formation of amide bonds with carboxylic acids in the presence of a coupling agent.

Homobifunctional Crosslinking of Proteins

A significant application of succinic dihydrazide is in the field of structural proteomics, where it is used as a crosslinking agent to study protein-protein interactions and protein conformation.[1] Unlike more common amine-reactive crosslinkers, succinic dihydrazide targets acidic residues (aspartic acid and glutamic acid) on the protein surface.[2][3] This provides an orthogonal approach to mapping protein architecture.

The crosslinking reaction is typically mediated by a coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which activates the carboxyl groups of acidic residues for reaction with the hydrazide.[2][4] This method is advantageous as it can be performed at a neutral pH, which helps in preserving the native structure of protein complexes.[2] The resulting crosslinked peptides can then be identified by mass spectrometry, providing distance constraints that can be used to model the three-dimensional structure of proteins and their complexes.[1][5]

Bioconjugation and Probe Synthesis

The reactivity of hydrazides with aldehydes and ketones forms the basis of another major application: bioconjugation. This reaction results in a stable hydrazone linkage.[6]

-

Glycoprotein and Polysaccharide Labeling: The cis-diols of carbohydrates can be oxidized with sodium periodate to generate aldehyde groups. These aldehydes can then be specifically targeted by succinic dihydrazide to attach labels, such as biotin or fluorescent dyes, for detection and analysis.[6]

-

DNA and RNA Labeling: A two-step method allows for the introduction of nonradioactive labels into DNA. First, DNA is modified with succinic dihydrazide, and then labels like FITC or biotin are attached to the introduced hydrazide groups.[7]

-

Drug Delivery Systems: The pH-sensitive nature of the hydrazone bond can be exploited in drug delivery. A drug can be attached to a carrier molecule via a hydrazone linkage, which remains stable at physiological pH but can be cleaved in the more acidic environment of endosomes or lysosomes, releasing the drug at the target site.[8]

Experimental Protocols

Protocol for Crosslinking of a Protein Complex using Succinic Dihydrazide and DMTMM

This protocol provides a general framework for the crosslinking of a purified protein complex. Optimal concentrations of the crosslinker and coupling agent may need to be determined empirically for each specific system.

Materials:

-

Purified protein complex in a suitable buffer (e.g., HEPES, pH 7.5)

-

Succinic dihydrazide (SDH)

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

-

Quenching buffer (e.g., Ammonium Bicarbonate)

-

SDS-PAGE analysis reagents

-

Reagents for in-solution or in-gel tryptic digestion

-

Mass spectrometer for LC-MS/MS analysis

Procedure:

-

Reaction Setup:

-

Prepare the protein complex at a concentration of 1-2 mg/mL in a buffer free of primary amines.

-

Prepare fresh stock solutions of SDH and DMTMM in the same buffer.

-

-

Crosslinking Reaction:

-

Add SDH to the protein solution to a final concentration of 1-5 mM.

-

Add DMTMM to the protein solution to a final concentration of 5-25 mM. The ratio of DMTMM to SDH can be varied to modulate the extent of crosslinking.[4]

-

Incubate the reaction mixture for 30-60 minutes at 37°C with gentle agitation.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer, such as ammonium bicarbonate, to a final concentration of 50 mM.

-

Incubate for 10 minutes at 37°C.

-

-

Analysis of Crosslinking Efficiency:

-

Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature, reduce, and alkylate the crosslinked protein sample.

-

Perform in-solution or in-gel digestion with a protease such as trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by high-resolution mass spectrometry.

-

-

Data Analysis:

-

Use specialized software (e.g., xQuest, pLink) to identify the crosslinked peptides from the MS/MS data.

-

Protocol for Labeling of Glycoproteins with Biotin via Succinic Dihydrazide

This protocol describes the labeling of glycoproteins with biotin for subsequent detection or purification.

Materials:

-

Purified glycoprotein in 100 mM sodium acetate, pH 5.5

-

Sodium periodate (NaIO₄)

-

Succinic dihydrazide

-

Biotin-NHS ester

-

Gel filtration column

Procedure:

-

Oxidation of Glycans:

-

Dissolve the glycoprotein in 100 mM sodium acetate, pH 5.5, to a concentration of 1-5 mg/mL.

-

Add a freshly prepared solution of 100 mM sodium periodate to a final concentration of 10 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Removal of Excess Periodate:

-

Separate the oxidized glycoprotein from excess sodium periodate using a desalting or gel filtration column equilibrated with 100 mM sodium acetate, pH 5.5.

-

-

Hydrazide Modification:

-

Add succinic dihydrazide to the oxidized glycoprotein solution to a final concentration of 10-50 mM.

-

Incubate for 2 hours at room temperature.

-

-

Removal of Excess Hydrazide:

-

Remove unreacted succinic dihydrazide using a desalting or gel filtration column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

-

Biotinylation:

-

Add Biotin-NHS ester (dissolved in DMSO) to the hydrazide-modified glycoprotein at a 10-20 fold molar excess.

-

Incubate for 1 hour at room temperature.

-

-

Final Purification:

-

Remove excess biotinylation reagent by dialysis or gel filtration. The biotinylated glycoprotein is now ready for use in downstream applications.

-

Relevant Signaling Pathways

While succinic dihydrazide is primarily a tool for probing and conjugation, its core chemical structure is derived from succinic acid, a key metabolite that also functions as a signaling molecule. Understanding these pathways provides a broader context for the biological environment in which this tool is used.

Succinate and the HIF-1α Signaling Pathway

Under hypoxic conditions or in inflammatory states, intracellular succinate levels can increase.[9] Succinate can inhibit prolyl hydroxylase (PHD) enzymes, which are responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[10] The stabilization of HIF-1α leads to its translocation to the nucleus and the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.[9][11]

Extracellular Succinate and SUCNR1 Signaling

Succinate can also be released into the extracellular space where it acts as a signaling molecule by binding to its G-protein coupled receptor, SUCNR1 (also known as GPR91).[12][13] Activation of SUCNR1 can trigger various downstream signaling cascades, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, leading to diverse cellular responses in immune cells, platelets, and other cell types.[14][15]

Conclusion

This compound is a multifaceted chemical biology tool with significant applications in structural proteomics and bioconjugation. Its ability to act as a homobifunctional crosslinker for acidic residues offers a valuable, orthogonal approach to studying protein interactions. Furthermore, the robust formation of hydrazone bonds provides a reliable method for the synthesis of probes and functionalized biomolecules. As research continues to demand more sophisticated tools for dissecting complex biological processes, the utility of simple, yet versatile, reagents like succinic dihydrazide will undoubtedly continue to expand.

References

- 1. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry [mdpi.com]

- 2. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expanding the Cross-Link Coverage of a Carboxyl-Group Specific Chemical Cross-Linking Strategy for Structural Proteomics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. [Modification of DNA with dihydrazide of succinic acid for preparation of hybridization probes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty Acids Prevent Hypoxia-Inducible Factor-1α Signaling Through Decreased Succinate in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A small molecule HIF-1α stabilizer that accelerates diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Methodological & Application

Application Notes and Protocols: Protein Labeling with 4-Hydrazino-4-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazino-4-oxobutanamide, also known as succinic dihydrazide, is a homobifunctional crosslinking reagent that contains a hydrazide group at each end of a four-carbon spacer arm. The hydrazide moieties specifically react with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds.[1][2][3] This reactivity makes it a valuable tool for the site-specific labeling and conjugation of proteins, particularly glycoproteins.

The primary application for hydrazide-based labeling involves the oxidation of cis-diols in the sugar residues of glycoproteins using sodium periodate to generate aldehyde groups. These aldehydes then serve as reactive sites for covalent modification with hydrazide-containing probes.[2][3] This method is advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, distant from the antigen-binding sites, thus minimizing interference with antibody function.[2] Labeled proteins can be used in a variety of applications, including immunoassays, protein-protein interaction studies, and the development of antibody-drug conjugates (ADCs).[4][5]

This document provides a detailed protocol for the labeling of proteins with this compound and methods for the analysis of the resulting conjugate.

Data Presentation